6-Methoxygramine
Overview
Description
6-Methoxygramine is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 . It is an off-white crystalline powder that forms a colorless, clear solution when dissolved 1% in ethanol or chloroform .
Molecular Structure Analysis
The molecular structure of 6-Methoxygramine consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis
6-Methoxygramine has a melting point of 92-96 °C . Other physical and chemical properties such as boiling point, density, and solubility are not available in the search results.Scientific Research Applications
1. Natural Occurrence and Isolation
6-Methoxygramine has been identified in natural sources such as Phalaris aquatica. Methoxylated gramine derivatives like 7-Methoxygramine and 5,7-dimethoxygramine were isolated from the roots of this plant, indicating a natural occurrence of these compounds in specific flora (Mulvena, Picker, Ridley, & Slaytor, 1983).
2. Anticancer Potential
Research has shown that compounds related to 6-Methoxygramine, such as 6-Methoxydihydrosanguinarine, exhibit apoptotic effects on cancer cells. For instance, this compound has been found to induce apoptosis in colon carcinoma cells, suggesting potential applications in cancer therapy (Lee, Yin, Kim, Li, & Lee, 2004).
3. Synthesis and Chemical Study
6-Methoxygramine has been used in the synthesis of complex chemical structures. A study described the synthesis of pyrroloiminoquinone marine alkaloids, makaluvamines, using 6-Methoxygramine derivatives as intermediates (Iwao, Motoi, Fukuda, & Ishibashi, 1998).
4. Neurological Research
There is evidence that 6-Methoxygramine derivatives have effects on neurological functions. For instance, 6-Methoxy-1,2,3,4-tetrahydro-β-carboline, a related compound, has been studied for its anticonvulsant properties and effects on serotonin levels in the brain (Buckholtz, 1975).
5. Antimicrobial Properties
6-Methoxygramine derivatives have also been investigated for their antimicrobial properties. 6-Methoxymellein, for example, demonstrated a broad antimicrobial spectrum, inhibiting the growth of fungi, yeasts, and bacteria (Kurosaki & Nishi, 1983).
properties
IUPAC Name |
1-(6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14(2)8-9-7-13-12-6-10(15-3)4-5-11(9)12/h4-7,13H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXIQKFKOYJROW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402132 | |
Record name | 6-Methoxygramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxygramine | |
CAS RN |
62467-65-6 | |
Record name | 6-Methoxygramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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